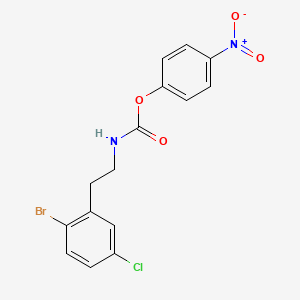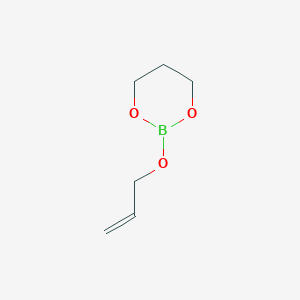
2-(Allyloxy)-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Allyloxy)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a six-membered ring structure, which includes two oxygen atoms and an allyloxy group. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-1,3,2-dioxaborinane typically involves the reaction of allyl alcohol with boric acid or boron trihalides under controlled conditions. One common method involves the use of boric acid and allyl alcohol in the presence of a dehydrating agent such as toluene. The reaction mixture is heated under reflux to facilitate the formation of the boron-oxygen bond, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
2-(Allyloxy)-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-oxygen bonds to boron-hydrogen bonds.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Boron-hydrogen compounds.
Substitution: Various substituted boron-containing compounds.
科学的研究の応用
2-(Allyloxy)-1,3,2-dioxaborinane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex boron-containing molecules.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its unique boron chemistry.
Industry: Utilized in the production of advanced materials such as boron-containing polymers and catalysts.
作用機序
The mechanism of action of 2-(Allyloxy)-1,3,2-dioxaborinane involves its interaction with various molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in chemical reactions. In biological systems, the compound can interact with biomolecules such as enzymes and proteins, potentially altering their activity and function.
類似化合物との比較
Similar Compounds
2-(Allyloxy)-1,3,2-dioxaborane: Similar structure but with different substituents.
2-(Methoxy)-1,3,2-dioxaborinane: Contains a methoxy group instead of an allyloxy group.
2-(Ethoxy)-1,3,2-dioxaborinane: Contains an ethoxy group instead of an allyloxy group.
Uniqueness
2-(Allyloxy)-1,3,2-dioxaborinane is unique due to its allyloxy group, which imparts specific reactivity and properties
特性
分子式 |
C6H11BO3 |
|---|---|
分子量 |
141.96 g/mol |
IUPAC名 |
2-prop-2-enoxy-1,3,2-dioxaborinane |
InChI |
InChI=1S/C6H11BO3/c1-2-4-8-7-9-5-3-6-10-7/h2H,1,3-6H2 |
InChIキー |
OBGFDFKTBIFRDF-UHFFFAOYSA-N |
正規SMILES |
B1(OCCCO1)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


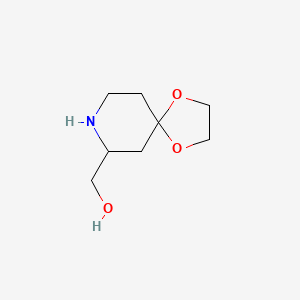

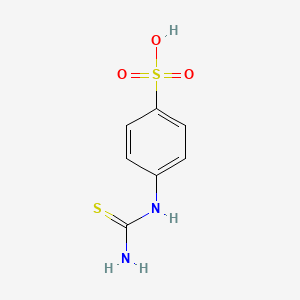

![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
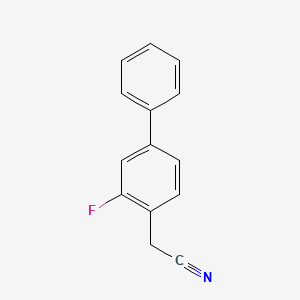
![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)
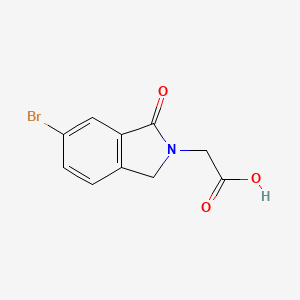
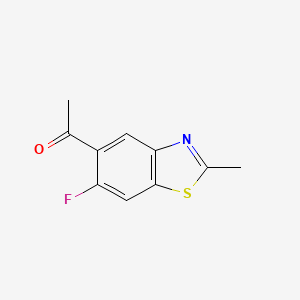
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)
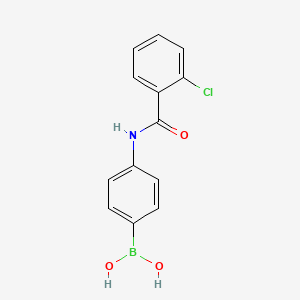
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)
